4-(3-Phenoxybenzoyl)quinoline; 97%

Descripción general

Descripción

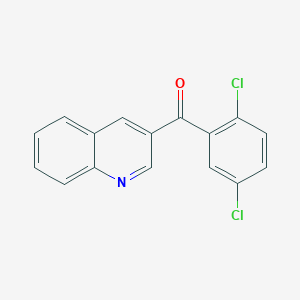

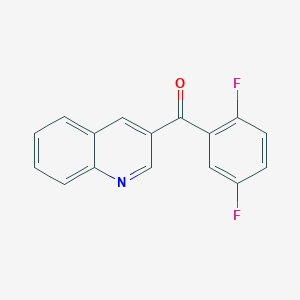

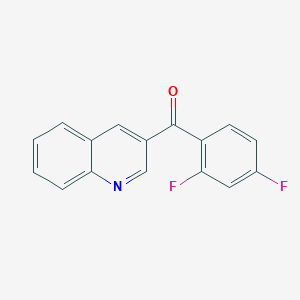

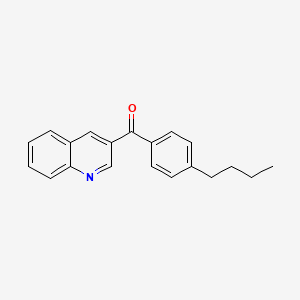

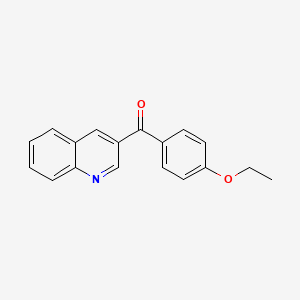

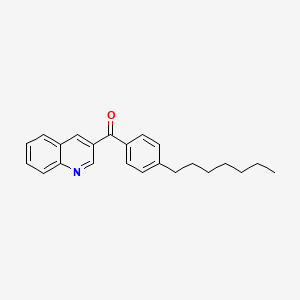

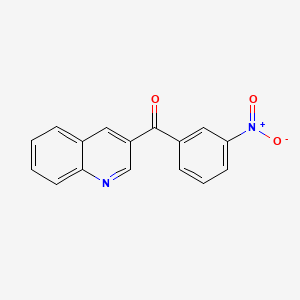

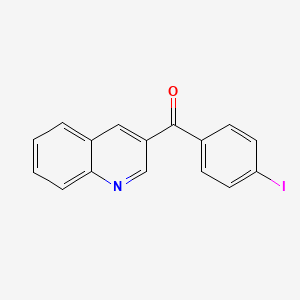

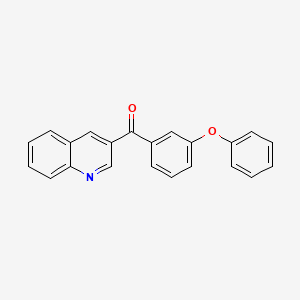

“4-(3-Phenoxybenzoyl)quinoline; 97%” is a chemical compound with the IUPAC name (4-phenoxyphenyl) (3-quinolinyl)methanone . It has a molecular weight of 325.37 .

Molecular Structure Analysis

The molecular structure of “4-(3-Phenoxybenzoyl)quinoline; 97%” is represented by the linear formula C22H15NO2 . The InChI code for this compound is 1S/C22H15NO2/c24-22(18-14-17-6-4-5-9-21(17)23-15-18)16-10-12-20(13-11-16)25-19-7-2-1-3-8-19/h1-15H .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Phenoxybenzoyl)quinoline; 97%” include a molecular weight of 325.37 and a linear formula of C22H15NO2 .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

Quinoline serves as a crucial scaffold for lead compounds in drug development. Researchers explore its derivatives for potential therapeutic agents. The pyranoquinoline ring system, which includes 3-(3-Phenoxybenzoyl)quinoline, has garnered significant attention. It offers opportunities for designing novel drugs with diverse pharmacological activities .

Anticancer Properties

Studies have investigated quinoline derivatives, including 3-(3-Phenoxybenzoyl)quinoline, for their cytotoxic effects against cancer cells. These compounds may inhibit tumor growth and metastasis, making them promising candidates for cancer therapy .

Antimicrobial Activity

Quinolines exhibit antimicrobial properties. Researchers have explored their potential as antibacterial, antifungal, and antiviral agents. The functionalization of 3-(3-Phenoxybenzoyl)quinoline could enhance its efficacy against specific pathogens .

Anti-inflammatory Agents

The anti-inflammatory potential of quinoline derivatives has attracted attention. By modifying the structure of 3-(3-Phenoxybenzoyl)quinoline, scientists aim to develop compounds that can mitigate inflammation-related diseases .

Neuroprotective Effects

Quinolines, including 3-(3-Phenoxybenzoyl)quinoline, have been studied for their neuroprotective properties. These compounds may play a role in preventing neurodegenerative diseases by modulating neuronal function .

Photophysical Applications

Quinoline derivatives exhibit interesting photophysical properties. Researchers explore their use in optoelectronic devices, sensors, and imaging applications. The unique characteristics of 3-(3-Phenoxybenzoyl)quinoline make it a potential candidate for such applications .

Material Science and Organic Electronics

Quinoline-based materials find applications in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells. Researchers investigate the electronic properties of 3-(3-Phenoxybenzoyl)quinoline for these purposes .

Coordination Chemistry and Metal Complexes

Quinolines can form stable complexes with transition metals. These complexes have diverse applications, including catalysis, luminescence, and biological studies. The coordination chemistry of 3-(3-Phenoxybenzoyl)quinoline is an area of interest .

Mecanismo De Acción

Target of Action

Quinoline derivatives have been known to exhibit a broad spectrum of biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries .

Mode of Action

Quinoline derivatives have been reported to exhibit their biological activities through different mechanisms of action . For instance, some quinolines have been found to stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands, leading to cell death .

Biochemical Pathways

Some compounds, particularly 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

Result of Action

Quinoline derivatives have been known to exhibit a broad spectrum of biological activities .

Action Environment

It is known that quinolones can form complexes with metal ions (ca 2+, mg 2+, fe 3+, or al 3+), making them more stable in environmental media .

Propiedades

IUPAC Name |

(3-phenoxyphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO2/c24-22(18-13-16-7-4-5-12-21(16)23-15-18)17-8-6-11-20(14-17)25-19-9-2-1-3-10-19/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTOUYCHUZGVJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279930 | |

| Record name | (3-Phenoxyphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Phenoxybenzoyl)quinoline | |

CAS RN |

1187166-09-1 | |

| Record name | (3-Phenoxyphenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Phenoxyphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.